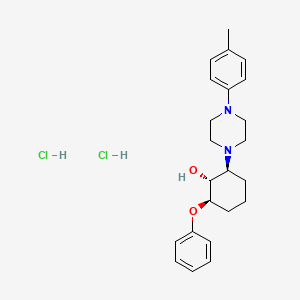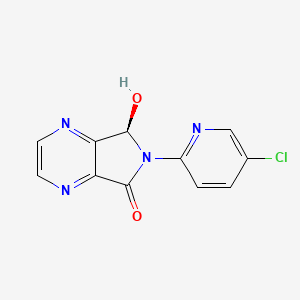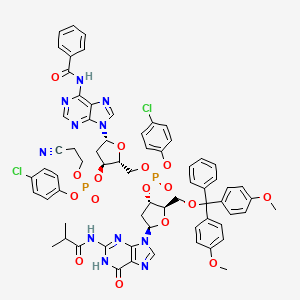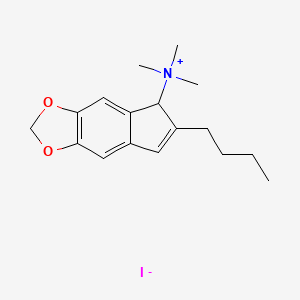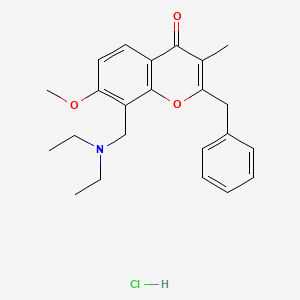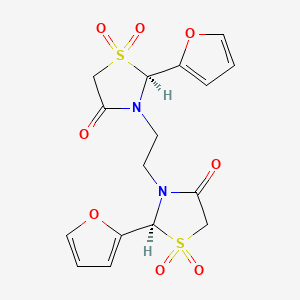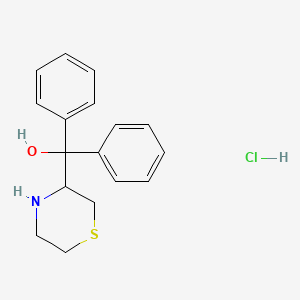
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and two phenyl groups attached to the alpha carbon. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining product quality. The use of automated systems and process optimization can further enhance the efficiency and cost-effectiveness of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: The phenyl groups and the thiomorpholine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl rings or the thiomorpholine ring.
Wissenschaftliche Forschungsanwendungen
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride include other thiomorpholine derivatives and compounds with similar structural features, such as:
Thiomorpholine: The parent compound of the thiomorpholine ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiomorpholine ring and the diphenylmethanol structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
102367-33-9 |
|---|---|
Molekularformel |
C17H20ClNOS |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
diphenyl(thiomorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16;/h1-10,16,18-19H,11-13H2;1H |
InChI-Schlüssel |
RHNJVRBDRSSUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
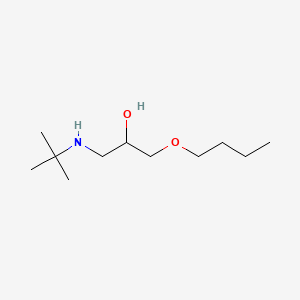
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)

